molecular formula C18H14 B8681245 2-Phenyl-1-ss-naphthylethylene

2-Phenyl-1-ss-naphthylethylene

Cat. No. B8681245
M. Wt: 230.3 g/mol
InChI Key: AXGWOAHWOMYXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 19.1 g (0.1 mol) of 2-naphthoyl chloride, 13.1 g (0.125 mol) of styrene, 23.2 g (0.125 mol) of tri-n-butylamine and 0.225 g (0.001 mol) of palladium acetate are used. After a reaction time of 2 hours at 130° C., in 100 ml of ethyl butyrate, 10.2 g (0.0445 mol) of 2-styrylnaphthalene, corresponding to a yield of 44.5% of theory, are obtained; melting point 143°-145° C.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.225 g
Type
catalyst
Reaction Step Five
Yield
44.5%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11](Cl)=O.C=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N(CCCC)CCCC)CCC>C(OCC)(=O)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:11]([C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
23.2 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)(=O)OCC
Step Five
Name
Quantity
0.225 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0445 mol
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 44.5%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.